molecular formula C11H11N3O4 B055466 Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 120788-68-3

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B055466
CAS No.: 120788-68-3
M. Wt: 249.22 g/mol
InChI Key: DPENQUOBOUPTNW-UHFFFAOYSA-N
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Description

Epoxyheptachlor, also known as heptachlor epoxide, is a chemical compound with the molecular formula C₁₀H₅Cl₇O. It is a derivative of heptachlor, an organochlorine compound that was widely used as an insecticide. Epoxyheptachlor is formed through the oxidation of heptachlor and is known for its stability and persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxyheptachlor is synthesized through the epoxidation of heptachlor. The process involves the oxidation of heptachlor using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid or peroxyacetic acid, in an organic solvent. The reaction is typically carried out at room temperature and requires a catalyst to facilitate the epoxidation process .

Industrial Production Methods: Industrial production of epoxyheptachlor follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves the chlorination of chlordene followed by epoxidation to produce epoxyheptachlor .

Chemical Reactions Analysis

Types of Reactions: Epoxyheptachlor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Scientific Research Applications

Epoxyheptachlor has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of epoxides and their reactions.

    Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.

    Medicine: Studied for its potential effects on human health and its role as a contaminant in various environments.

    Industry: Used in the development of pesticides and other chemical products.

Mechanism of Action

Epoxyheptachlor exerts its effects by interacting with biological membranes and enzymes. It disrupts the normal functioning of cells by binding to proteins and interfering with their activity. The compound is known to affect the nervous system by inhibiting the action of neurotransmitters, leading to neurotoxic effects .

Comparison with Similar Compounds

    Heptachlor: The parent compound of epoxyheptachlor, used as an insecticide.

    Chlordane: Another organochlorine compound with similar properties and uses.

    Dieldrin: A related epoxide with similar environmental persistence and toxicity.

Uniqueness: Epoxyheptachlor is unique due to its stability and persistence in the environment. Unlike its parent compound heptachlor, epoxyheptachlor is more resistant to degradation and can remain in the environment for extended periods. This makes it a significant concern for environmental and human health .

Properties

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-13-8-7(9(15)14(2)11(13)17)4-6(5-12-8)10(16)18-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPENQUOBOUPTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)OC)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361205
Record name methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120788-68-3
Record name methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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